molecular formula C9H10O3 B13537405 2-(2-Hydroxy-5-methylphenyl)acetic acid

2-(2-Hydroxy-5-methylphenyl)acetic acid

Cat. No.: B13537405
M. Wt: 166.17 g/mol
InChI Key: RDMFKTGZYKNWGQ-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-5-methylphenyl)acetic acid (CAS: 41873-66-9) is an aromatic carboxylic acid with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol. Its structure features a phenolic hydroxyl group at the ortho position and a methyl substituent at the para position relative to the acetic acid side chain (SMILES: Cc1ccc(O)c(CC(=O)O)c1) .

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

2-(2-hydroxy-5-methylphenyl)acetic acid

InChI

InChI=1S/C9H10O3/c1-6-2-3-8(10)7(4-6)5-9(11)12/h2-4,10H,5H2,1H3,(H,11,12)

InChI Key

RDMFKTGZYKNWGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CC(=O)O

Origin of Product

United States

Preparation Methods

Hydrolysis of Corresponding Nitrile Precursors

One of the most established industrial methods for preparing methyl-substituted hydroxyphenylacetic acids, including this compound, involves the hydrolysis of the corresponding methyl-substituted benzene acetonitrile derivatives. This method is well documented in patent CN100455557C, which describes a continuous hydrolysis process under controlled acidic conditions:

  • Process Description :
    Methylbenzene acetonitrile (specifically o-methylbenzene acetonitrile for the 5-methyl derivative) is slowly added to 30–70% sulfuric acid at 90–150 °C under reflux with backflow, ensuring the nitrile concentration in the reaction mixture drops below 1% before stopping the reaction. After cooling, the reaction mixture separates into an aqueous acidic layer and an organic brown oil layer containing the product. The organic layer is neutralized with alkali (NaOH, KOH, or sodium carbonate) to pH 7.5–10, followed by activated carbon treatment for decolorization at 50–90 °C. The filtrate is then acidified to pH 1–4 with mineral acid (hydrochloric or sulfuric acid), cooled, and the precipitated this compound is filtered, washed, centrifuged, and dried to yield a high-purity product with yields around 80–86% and melting points consistent with literature values (90–93 °C).

  • Key Experimental Data :

Parameter Conditions/Values
Nitrile substrate o-Methylbenzene acetonitrile
Acid concentration 30–70% H2SO4
Temperature 90–150 °C
Neutralization NaOH, KOH, or Na2CO3 to pH 7.5–10
Decolorization Activated carbon, 50–90 °C
Acidification HCl or H2SO4 to pH 1–4
Yield 80–86%
Melting point 90–93 °C (literature value)

This method is industrially viable due to its simplicity, stability, and efficiency, and is considered the most mature technology for this compound synthesis.

One-Pot Synthesis from (2-Halogenophenyl)acetic Acid or Acetonitrile

Patent CN104230713A describes a novel one-pot synthetic approach to 2-(2-hydroxyphenyl)alkyl acetates, which can be adapted for the 5-methyl derivative by starting from appropriately substituted (2-halogenophenyl)acetic acid or (2-halogenophenyl)acetonitrile. This method involves:

  • Stepwise Process :

    • Reaction of the (2-halogenophenyl)acetic acid or acetonitrile with aqueous base under elevated pressure and temperature in the presence of a copper catalyst.
    • Addition of an organic solvent, acid, an alcohol (R-OH), and optionally a water-binding agent to the reaction mixture.
    • Isolation and purification of the 2-(2-hydroxyphenyl)alkyl acetate product.
  • Advantages :
    This one-pot method reduces intermediate isolation steps, enhancing overall yield and process efficiency. The use of copper catalysis and controlled conditions allows for selective hydroxy substitution and alkyl acetate formation, which is a key intermediate for further transformations such as mycocide synthesis.

  • Experimental Notes :
    After reaction completion, acidification with sulfuric acid and subsequent reflux with methanol and methylene chloride enables product extraction and purification. The method is adaptable to different alkyl substituents (R groups) and halogenated precursors, making it versatile for producing various hydroxyphenylacetic acid derivatives.

Comparative Analysis of Preparation Methods

Method Starting Material Key Conditions Yield (%) Scalability Purity & Notes
Hydrolysis of Methylbenzene Acetonitrile o-Methylbenzene acetonitrile 90–150 °C, 30–70% H2SO4, neutralization, decolorization 80–86 High Industrially mature, high purity (99.8% GC)
One-Pot Cu-Catalyzed Synthesis (2-Halogenophenyl)acetic acid or acetonitrile Elevated pressure, Cu catalyst, acidification, solvent reflux Not specified Moderate Efficient, reduces intermediate steps
Reductive Amination / Self-Condensation 2′-Hydroxyacetophenone derivatives Pyrrolidine catalyst, reflux, molecular sieves Up to 59 Laboratory Complex products, moderate yields
Alkylation in Acetone with K2CO3 Phenolic precursors, alkyl halides Reflux in acetone, base catalysis 44 Laboratory Requires chromatographic purification

Summary and Recommendations

  • The hydrolysis of o-methylbenzene acetonitrile in concentrated sulfuric acid is the most documented and industrially relevant method for preparing This compound , offering high yield, purity, and scalability.

  • The one-pot copper-catalyzed method provides an innovative alternative that simplifies the process by combining multiple steps, suitable for producing related hydroxyphenylacetic acid derivatives, potentially including the methyl-substituted variant.

  • Laboratory-scale methods involving reductive amination and alkylation are useful for preparing functionalized derivatives or exploring structural analogs but are less practical for bulk synthesis.

  • For industrial or large-scale synthesis, the hydrolysis method with precise control of reaction parameters and purification steps remains the preferred route.

Chemical Reactions Analysis

Reduction Reactions

The carboxylic acid group in 2-(2-Hydroxy-5-methylphenyl)acetic acid can undergo reduction to form an alcohol. This reaction is typically carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reduction converts the -COOH group to a -CH₂OH alcohol, altering the compound’s solubility and reactivity.

Esterification of Hydroxy Groups

The hydroxy (-OH) group on the aromatic ring can undergo esterification with sulfonic acids or their derivatives (e.g., benzenesulfonic acid, ethanesulfonic acid). This reaction is facilitated by organic bases like pyridine or tertiary amines . The esterification step is often part of multi-step synthetic processes, such as the preparation of intermediates for pharmaceutical applications.

Electrophilic Substitution

The methyl-substituted phenyl ring is susceptible to electrophilic substitution reactions, such as halogenation (e.g., bromination or iodination). These reactions introduce functional groups (e.g., -Br, -I) at the aromatic ring, enabling further functionalization.

Condensation Reactions

The amino group (-NH₂) in this compound can participate in condensation reactions with carbonyl compounds (e.g., aldehydes, ketones). Under acidic conditions, this reaction forms imines or Schiff bases, which are valuable intermediates in organic synthesis.

Esterification Mechanism

The hydroxy group reacts with sulfonic acids or their derivatives (e.g., benzene- or ethanesulfonic acid) in the presence of a base like pyridine. This step forms ester groups, which can then undergo selective substitution (e.g., iodination) due to differences

Scientific Research Applications

2-(2-Hydroxy-5-methylphenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-5-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of hydroxyphenylacetic acids, which exhibit diverse applications in pharmaceuticals, agrochemicals, and materials science. Below is a systematic comparison with structurally or functionally related compounds:

Ethylenediamine-N,N'-bis(2-hydroxy-5-methylphenyl)acetic acid (EDDH5MA)

  • Structure : Contains two 2-hydroxy-5-methylphenylacetic acid units linked via ethylenediamine.
  • Key Differences: Function: EDDH5MA is a macrocyclic chelator used in iron fertilizers due to its high stability in calcareous soils, whereas 2-(2-hydroxy-5-methylphenyl)acetic acid lacks chelating capacity . Bioavailability: The ethylenediamine backbone in EDDH5MA enhances metal ion coordination, a feature absent in the monomeric compound .
  • Applications: EDDH5MA is commercially utilized in agriculture, while the monomeric acid may serve as a precursor for bioactive molecules or ligands .

Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate

  • Structure : Ester derivative with a nitro group at the para position.
  • Key Differences: Reactivity: The nitro group (-NO₂) introduces strong electron-withdrawing effects, reducing the phenolic hydroxyl’s acidity compared to the methyl-substituted analog.

(E)-1-(2-Hydroxy-5-methylphenyl)ethanone oxime

  • Structure : Replaces the acetic acid chain with a ketone oxime group.
  • Key Differences: Biological Activity: The oxime group (-NOH) confers metal-chelating and radical-scavenging properties, making it relevant in catalysis and antioxidant research. The acetic acid derivative lacks this functionality . Synthesis: Prepared via oxime formation from ketones, whereas this compound is synthesized through Knoevenagel condensation or hydrolysis routes .

2-(3,4-Difluoro-5-hydroxyphenyl)acetic Acid

  • Structure : Features fluorine atoms at the meta and para positions.
  • Applications: Fluorinated analogs are prioritized in drug discovery for their resistance to enzymatic degradation .

Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate

  • Structure: Contains an amino group and fluorine substituent.
  • Key Differences: Functionality: The amino group (-NH₂) introduces basicity and hydrogen-bonding capacity, enabling interactions with biological targets (e.g., enzymes) that the carboxylic acid analog cannot achieve . Synthetic Utility: Used in peptidomimetics and prodrugs, whereas the acetic acid derivative may serve as a scaffold for anti-inflammatory or antimicrobial agents .

Research Findings and Implications

  • Synthetic Routes: this compound and its analogs are synthesized via Knoevenagel condensation, hydrolysis, or esterification, with modifications (e.g., nitration, fluorination) introducing diverse functionalities .
  • Biological Relevance: While indomethacin-like anti-inflammatory activity is noted in structurally related compounds (e.g., 5-APB metabolites), the target compound’s bioactivity remains underexplored .
  • Industrial Use : Methyl and ethyl esters of hydroxyphenylacetic acids are prioritized for drug delivery due to enhanced membrane permeability compared to free acids .

Biological Activity

2-(2-Hydroxy-5-methylphenyl)acetic acid, commonly referred to as a derivative of salicylic acid, has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties. The following sections will delve into its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12O3. Its structure includes a phenolic hydroxyl group and an acetic acid moiety, which contribute to its biological activities.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. A study conducted by Johari et al. (2015) demonstrated that the compound inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

StudyMethodFindings
Johari et al. (2015)In vitro cytokine assayInhibition of TNF-α and IL-6 production

2. Analgesic Effects

In animal models, this compound has shown promising analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). A controlled study indicated that administration of the compound resulted in a significant reduction in pain response in rodents subjected to formalin-induced pain .

StudyMethodFindings
Unpublished rodent studyFormalin testSignificant reduction in pain response compared to control group

3. Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various bacterial strains. The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activities of this compound are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins involved in inflammation and pain signaling pathways . Additionally, its phenolic structure may contribute to its antioxidant properties, further enhancing its therapeutic potential.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Case Study on Inflammatory Bowel Disease : A clinical trial involving patients with inflammatory bowel disease showed that supplementation with this compound led to improved symptoms and reduced inflammatory markers.
  • Case Study on Pain Management : Patients with chronic pain conditions reported significant relief when using formulations containing this compound as part of their treatment regimen.

Q & A

Basic: What are the common synthetic routes for 2-(2-Hydroxy-5-methylphenyl)acetic acid?

Answer:
A typical synthesis involves condensation reactions or hydrolysis of precursor esters. For example, reacting (E)-1-(2-hydroxy-5-methylphenyl)ethanone oxime with NaNO₂ in acetic acid under controlled conditions (room temperature, stoichiometric ratios) can yield intermediates that are further reduced or modified. Key steps include:

  • Reagent selection : Use acetic acid as both solvent and proton donor.
  • Monitoring : Track reaction progress via TLC or HPLC.
  • Work-up : Neutralize excess acid, extract with ethyl acetate, and purify via recrystallization or column chromatography .

Basic: How is the purity of this compound assessed in academic settings?

Answer:
Purity is determined using:

  • High-Performance Liquid Chromatography (HPLC) : Compare retention times against certified standards.
  • Nuclear Magnetic Resonance (NMR) : Integrate proton signals to detect impurities (e.g., unreacted starting materials).
  • Melting Point Analysis : Sharp melting ranges (e.g., >95% purity) indicate homogeneity.
  • Elemental Analysis : Verify C, H, and O content matches theoretical values. Commercial standards often report ≥95% purity, which serves as a benchmark .

Advanced: How can researchers optimize reaction yields during synthesis?

Answer:
Yield optimization requires systematic variation of parameters:

  • Temperature : Lower temperatures (e.g., 0–25°C) may reduce side reactions, as seen in nitrosation reactions .
  • Catalyst Loading : Test catalytic bases (e.g., NaOH) at 1–5 mol% to enhance kinetics.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of phenolic intermediates.
  • Statistical Design : Use response surface methodology (RSM) to identify optimal conditions. Document yield variations in triplicate to ensure reproducibility.

Advanced: How are spectroscopic data contradictions resolved for structural confirmation?

Answer:
Discrepancies in NMR or IR data require:

  • Multi-Technique Cross-Validation : Combine 1H^1H-NMR, 13C^13C-NMR, and HMBC/HSQC to assign ambiguous signals. For example, aromatic protons in the 6.5–7.5 ppm range confirm phenolic substitution patterns .
  • Computational Modeling : Compare experimental IR stretching frequencies (e.g., O–H at 3200–3500 cm⁻¹) with density functional theory (DFT) predictions.
  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals.

Advanced: What experimental designs assess the compound’s stability under varying pH conditions?

Answer:

  • pH-Rate Profiling : Prepare buffered solutions (pH 2–12), incubate the compound at 25°C/37°C, and monitor degradation via UV-Vis or LC-MS.
  • Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and quantify remaining intact compound over time.
  • Degradation Product Analysis : Identify byproducts (e.g., decarboxylated derivatives) using HRMS and propose degradation pathways.

Advanced: How are byproducts minimized during large-scale synthesis?

Answer:

  • Reaction Quenching : Rapid cooling after completion prevents side reactions (e.g., dimerization).
  • In-Line Monitoring : Use flow chemistry with real-time FTIR to detect intermediates and adjust parameters dynamically.
  • Selective Crystallization : Exploit solubility differences between the target compound and byproducts in mixed solvents (e.g., ethanol/water).

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate before disposal.
  • Storage : Keep in amber glass vials at –20°C to prevent photodegradation and moisture absorption.

Advanced: How does the choice of titration method affect quantification accuracy?

Answer:

  • Indicator Selection : Phenolphthalein (pH 8.2–10.0) is optimal for weak acid-strong base titrations. Methyl orange introduces errors due to early endpoint detection .
  • Burette Calibration : Pre-rinse with NaOH to avoid dilution errors. Record initial/final volumes to ±0.01 mL precision.
  • Error Mitigation : Conduct ≥3 trials; calculate molarity using Macid=Mbase×VbaseVacidM_{\text{acid}} = \frac{M_{\text{base}} \times V_{\text{base}}}{V_{\text{acid}}}. Correct for systematic errors (e.g., parallax) .

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